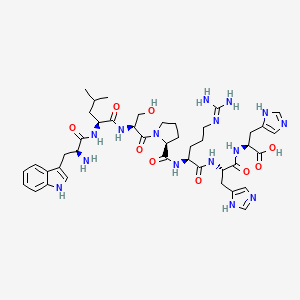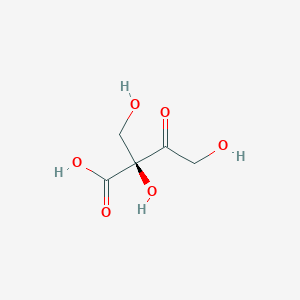![molecular formula C10H6N2OS B12631385 5H-thieno[3,2-c][1,8]naphthyridin-4-one](/img/structure/B12631385.png)
5H-thieno[3,2-c][1,8]naphthyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-thieno[3,2-c][1,8]naphthyridin-4-one can be achieved through various methods. One notable approach involves a single-step continuous flow method that utilizes intramolecular photochemical cyclization. This method provides access to complex heterocycles in two steps from commercially available starting materials, offering good yields and greater atom efficiency compared to traditional batch reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the continuous flow method mentioned above could be adapted for large-scale production due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5H-thieno[3,2-c][1,8]naphthyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure high yields and selectivity .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
5H-thieno[3,2-c][1,8]naphthyridin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5H-thieno[3,2-c][1,8]naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to the modulation of biological processes. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5H-thieno[3,2-c][1,8]naphthyridin-4-one include thieno[3,2-c]quinolin-4(5H)-ones and benzo[h]-1,6-naphthyridin-5(6H)-ones . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of thieno and naphthyridine moieties. This structural feature imparts distinct electronic and steric properties, making it a versatile scaffold for designing new molecules with tailored properties .
Properties
Molecular Formula |
C10H6N2OS |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
5H-thieno[3,2-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-7-3-5-14-8(7)6-2-1-4-11-9(6)12-10/h1-5H,(H,11,12,13) |
InChI Key |
IJYXPNAXRVDKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)C3=C2SC=C3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
![1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one](/img/structure/B12631357.png)



